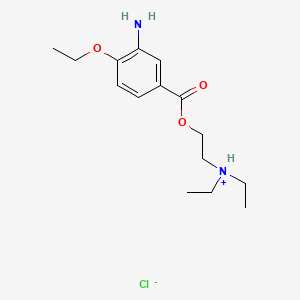
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride is a chemical compound with a complex structure that includes an amino group, an ethoxy group, and a benzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride typically involves multiple steps. One common method starts with the preparation of 3-amino-4-ethoxybenzoic acid, which is then reacted with diethylaminoethyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including as a local anesthetic.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit sodium channels in nerve cells, preventing the transmission of pain signals. The compound’s structure allows it to bind to these channels and block their function, leading to its anesthetic effects .
類似化合物との比較
Similar Compounds
3-Amino-4-ethoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride:
Benzyldimethyl [2-(1-oxoallyl)oxy]ethyl]ammonium chloride: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .
生物活性
2-(3-amino-4-ethoxybenzoyl)oxyethyl-diethylazanium;chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H20ClN2O3
- Molecular Weight : 288.77 g/mol
This compound features a benzoyl moiety with an ethoxy group and a quaternary ammonium structure, which is significant for its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessed its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanism of action of this compound involves disrupting bacterial cell membranes. The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is consistent with other quaternary ammonium compounds known for their antimicrobial properties.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The study involved assessing both the bactericidal and bacteriostatic effects. Results indicated that at sub-MIC concentrations, the compound inhibited biofilm formation on medical devices, highlighting its potential application in preventing infections associated with indwelling devices.
Study 2: Cytotoxicity Assessment
A cytotoxicity study was conducted using human cell lines to evaluate the safety profile of this compound. The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic use.
特性
CAS番号 |
69781-24-4 |
|---|---|
分子式 |
C15H25ClN2O3 |
分子量 |
316.82 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 3-amino-4-ethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10,16H2,1-3H3;1H |
InChIキー |
JTOKECMTNYNKBC-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.[Cl-] |
正規SMILES |
CCN(CC)CCOC(=O)C1=CC(=C(C=C1)OCC)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















